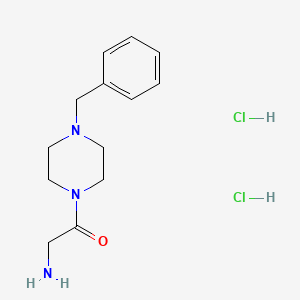

2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(4-benzylpiperazin-1-yl)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.2ClH/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12;;/h1-5H,6-11,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGOSPOYCXTPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661310 | |

| Record name | 2-Amino-1-(4-benzylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361979-30-8 | |

| Record name | 2-Amino-1-(4-benzylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 361979-30-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Dihydrochloride (CAS: 361979-30-8)

Executive Summary

This technical guide provides an in-depth analysis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride, a key chemical intermediate within the versatile benzylpiperazine class of compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's physicochemical properties, outlines detailed protocols for its synthesis and analytical characterization, and explores its strategic applications in modern pharmacology. The benzylpiperazine scaffold is a privileged structure in drug discovery, known for its interaction with a wide array of biological targets.[1] This guide serves as a practical resource, grounding experimental procedures in established chemical principles and providing the necessary framework for utilizing this compound as a foundational building block in the synthesis of novel therapeutic agents.

The Benzylpiperazine Scaffold: A Cornerstone in Medicinal Chemistry

The piperazine ring is a ubiquitous heterocyclic motif in pharmacology, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and bioavailability.[2] When substituted with a benzyl group, the resulting benzylpiperazine scaffold gains a unique pharmacological profile, demonstrating activity across a spectrum of biological targets. These derivatives have been investigated for a wide range of therapeutic applications, from central nervous system (CNS) stimulants that modulate dopamine and serotonin neurotransmission to highly selective inhibitors of protein-protein interactions in oncology.[3][4][5]

The compound this compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial and versatile starting material. Its structure contains multiple reactive sites, allowing for extensive derivatization to generate large libraries of novel compounds for high-throughput screening. The primary amino group and the piperazine nitrogen atoms serve as key handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) essential for drug discovery programs targeting conditions like cancer, chronic pain, and neuropsychiatric disorders.[3][6]

Physicochemical Properties and Identification

Accurate identification is the first step in any rigorous scientific investigation. The key properties of this compound are summarized below. The dihydrochloride salt form is particularly important as it significantly enhances the compound's solubility in aqueous and polar organic solvents, a critical feature for both reaction chemistry and biological assays.[7]

| Property | Value | Source |

| CAS Number | 361979-30-8 | [8] |

| Molecular Formula | C₁₃H₁₉N₃O · 2HCl | [8] |

| Molecular Weight | 306.23 g/mol | [8] |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)CN.Cl.Cl | |

| Form | Solid (Typical) | [9] |

| Solubility | Enhanced in polar solvents due to salt form | [7] |

Synthesis and Purification Workflow

The synthesis of the title compound is logically approached via a two-step pathway starting from 1-benzylpiperazine. This strategy involves the initial acylation of the piperazine ring followed by the introduction of the primary amine. This approach is favored for its high efficiency and the commercial availability of the precursors.

Caption: A two-step synthetic workflow for the target compound.

Protocol 1: Synthesis of 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone (Intermediate)

This protocol describes the acylation of 1-benzylpiperazine. The reaction is conducted at reduced temperature to control the exothermicity of the acylation and minimize side reactions.

-

Materials: 1-benzylpiperazine, chloroacetyl chloride, dichloromethane (CH₂Cl₂), triethylamine (TEA) or other suitable base, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve 1-benzylpiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.05 eq) in CH₂Cl₂ dropwise over 30 minutes, maintaining the internal temperature below 5°C. The choice of chloroacetyl chloride provides the necessary two-carbon backbone with a reactive chloride for the subsequent amination step.[10][11]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

-

Protocol 2: Conversion to this compound

This step converts the chloro-intermediate into the final primary amine dihydrochloride salt. The Delepine reaction, using hexamine followed by acidic hydrolysis, is a classic and effective method for this transformation.[12]

-

Materials: 1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone, hexamethylenetetramine (hexamine), chloroform or ethanol, concentrated hydrochloric acid (HCl), diethyl ether.

-

Procedure:

-

Dissolve the chloro-ethanone intermediate (1.0 eq) and hexamine (1.1 eq) in chloroform.[12]

-

Stir the mixture at room temperature overnight. A quaternary ammonium salt will precipitate.

-

Collect the precipitated solid by filtration and wash with cold chloroform.

-

Add the solid to a mixture of ethanol and concentrated HCl (e.g., 5:1 v/v) and reflux for 1-2 hours. This acidic hydrolysis cleaves the hexamine adduct to reveal the primary amine.[12]

-

Cool the reaction mixture. The dihydrochloride salt of the product will precipitate.

-

Collect the crystals by filtration, wash with cold diethyl ether to remove residual acid and solvent, and dry under vacuum to yield the final product.

-

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Caption: Integrated workflow for analytical validation.

Protocol 3: NMR Spectroscopy for Structural Elucidation

-

Objective: To confirm the covalent structure of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the dihydrochloride salt form).

-

Analysis:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, distinct multiplets for the piperazine ring protons, and a singlet for the α-amino CH₂ protons.

-

¹³C NMR: Expect signals corresponding to the aromatic carbons, the benzylic carbon, the piperazine carbons, and the carbonyl carbon (~165-170 ppm).[10]

-

-

Validation: The integration of proton signals and the chemical shifts of all carbons must be consistent with the proposed structure.

Protocol 4: LC-MS for Purity and Mass Confirmation

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Methodology:

-

Chromatography: Use a reverse-phase C18 column with a gradient mobile phase, typically consisting of water and acetonitrile with an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine.

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.

-

-

Validation: The chromatogram should show a single major peak, indicating high purity. The mass spectrum should display a prominent ion corresponding to the [M+H]⁺ of the free base (C₁₃H₁₉N₃O), which would be approximately m/z 234.16.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate for creating more complex molecules. The primary amine is a nucleophilic handle that can be readily modified through reactions such as:

-

Amide Formation: Acylation to form a diverse range of amides.

-

Reductive Amination: Reaction with aldehydes or ketones to generate secondary amines.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

This flexibility allows for the systematic exploration of chemical space around the benzylpiperazine core.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-1-(4-cyclohexyl-piperazin-1-yl)-ethanone dihydrochloride | 705944-08-7 | Benchchem [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Dihydrochloride: Synthesis, Characterization, and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride, a piperazine derivative of significant interest in medicinal chemistry. The piperazine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, recognized for its versatile biological activities.[1][2] This document delineates the structural attributes, a proposed synthetic pathway, and robust analytical methodologies for the characterization and quality control of this compound. Furthermore, it contextualizes the potential pharmacological profile of this compound within the broader class of benzylpiperazine derivatives, which are known to modulate monoaminergic systems.[3][4] This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting the central nervous system and other biological pathways where piperazine derivatives have shown promise.

Molecular Structure and Physicochemical Properties

This compound is a salt of the parent compound, which features a central piperazine ring N-substituted with a benzyl group at the 4-position and an aminoethanone moiety at the 1-position. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for biological assays and potential pharmaceutical formulations.[5]

The core structure combines the lipophilic benzyl group with the more polar aminoethanone and piperazine components, suggesting a mixed pharmacokinetic profile that could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 361979-30-8 | [6][7] |

| Molecular Formula | C₁₃H₁₉N₃O · 2HCl | [6] |

| Molecular Weight | 306.23 g/mol | [6] |

| IUPAC Name | 2-amino-1-(4-benzylpiperazin-1-yl)ethanone;dihydrochloride | N/A |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Solubility | Freely soluble in water | [8] |

Proposed Synthesis Pathway

The rationale for this approach is the well-documented reactivity of the secondary amine of 1-benzylpiperazine towards acylation, followed by a nucleophilic substitution to introduce the primary amine. The use of a Boc-protecting group for the amine functionality is a standard and effective strategy in organic synthesis to prevent side reactions and ensure high yields.[11][12]

Step 1: Acylation of 1-Benzylpiperazine with 2-Chloroacetyl Chloride

The initial step involves the acylation of 1-benzylpiperazine with 2-chloroacetyl chloride to form the intermediate, 1-(4-benzylpiperazin-1-yl)-2-chloroethanone. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: Amination of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone

The chloro-intermediate is then subjected to amination to introduce the primary amino group. A common method to achieve this is through a Gabriel synthesis or by direct displacement with a protected amine followed by deprotection. For this proposed synthesis, a direct displacement with ammonia or a protected form is suggested.

Experimental Protocol: Proposed Synthesis

Materials:

-

1-Benzylpiperazine

-

2-Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Ammonia (or a protected equivalent like hexamethylenetetramine followed by acidic hydrolysis)

-

Diethyl ether

-

Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

-

Synthesis of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone:

-

Dissolve 1-benzylpiperazine (1 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 2-chloroacetyl chloride (1.05 equivalents) in dry dichloromethane dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-benzylpiperazin-1-yl)-2-chloroethanone, which can be purified by column chromatography if necessary.[13]

-

-

Synthesis of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone:

-

Dissolve the crude 1-(4-benzylpiperazin-1-yl)-2-chloroethanone in a suitable solvent and react with a source of ammonia. For instance, using a solution of ammonia in methanol at elevated temperature and pressure in a sealed vessel.

-

Alternatively, employ a Gabriel synthesis approach by reacting with potassium phthalimide followed by hydrazinolysis.

-

After the reaction is complete, as monitored by TLC, work up the reaction mixture to isolate the free base of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone.

-

-

Formation of the Dihydrochloride Salt:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like ethanol or diethyl ether.

-

Add a solution of hydrochloric acid in ethanol or ether (2.2 equivalents) dropwise with stirring.

-

The dihydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the piperazine ring protons (which may appear as complex multiplets), and the methylene protons of the aminoethanone moiety.

-

¹³C NMR will provide signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the ethanone group. The chemical shifts will be indicative of the electronic environment of each carbon.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine and the ammonium salt, C=O stretching of the ketone, and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak corresponding to the free base of the compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like piperazine derivatives.[14]

-

HPLC with UV Detection: Due to the weak UV chromophore of the piperazine ring, direct UV detection may lack sensitivity.[15][16] For trace-level analysis and impurity profiling, pre-column derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is recommended to form a highly UV-active derivative.[15][16]

-

Instrumentation: An HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous phase is a common starting point.

-

Detection: Wavelength will depend on the derivatizing agent used (e.g., around 340 nm for NBD-Cl derivatives).[16]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and selective, providing both retention time and mass-to-charge ratio information, which is invaluable for identity confirmation and impurity identification.[17]

Experimental Protocol: HPLC-UV Purity Assay (with Derivatization)

-

Sample Preparation (Derivatization):

-

Prepare a standard solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Prepare a solution of NBD-Cl in acetonitrile.

-

Mix the sample solution with an excess of the NBD-Cl solution in a basic buffer (e.g., borate buffer pH 9.5).

-

Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.

-

Cool the solution and dilute with the mobile phase before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase concentration.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 340 nm.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized product based on its retention time compared to a derivatized standard.

-

Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

-

Caption: Analytical workflow for purity determination of the target compound via HPLC-UV.

Potential Pharmacological Profile and Mechanism of Action

The pharmacological activity of this compound has not been specifically reported in the literature. However, based on its structural similarity to benzylpiperazine (BZP) and other piperazine derivatives, it is plausible to infer its potential biological targets and mechanism of action.[3][4]

Benzylpiperazine and its analogues are known to exert their effects on the central nervous system primarily by interacting with monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[3] They can act as either reuptake inhibitors or releasing agents, leading to an increase in the synaptic concentrations of these neurotransmitters. This modulation of monoaminergic signaling pathways is the basis for the stimulant and, in some cases, psychoactive effects of this class of compounds.[3]

Given the presence of the benzylpiperazine core, it is hypothesized that this compound will exhibit activity at one or more of the monoamine transporters. The aminoethanone substituent may influence its potency and selectivity towards these transporters compared to BZP.

Furthermore, the broader class of piperazine derivatives has been investigated for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antihistaminic effects.[2][18][19] Therefore, it is conceivable that this compound could exhibit a polypharmacological profile, interacting with multiple biological targets.

Caption: Proposed mechanism of action via modulation of monoamine transporters.

Conclusion

This compound is a compound with a structural framework that suggests significant potential for biological activity, particularly within the central nervous system. This guide has provided a detailed overview of its structure, a plausible and robust synthetic strategy, and comprehensive analytical methods for its characterization and quality control. While specific pharmacological data for this exact molecule is yet to be published, its relationship to the well-studied class of benzylpiperazine derivatives provides a strong basis for predicting its interaction with monoamine transporters. The information presented herein serves as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this and related piperazine derivatives.

References

- Navaneeswari, R., & Reddy, G. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(10), 4563-4569.

- Al-Bayati, M. A. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

- Kala, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(11), 3324.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Benzylpiperazin-1-yl)-2-(2,5-diethoxy-4-morpholin-4-ylanilino)ethanone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. Retrieved from [Link]

- Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.

-

Beilstein Journal of Organic Chemistry. (2017). An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical and Biological Sciences. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0306411A2 - Ethanone oximes.

-

ResearchGate. (2001). Synthesis and Various Biological Properties of 3-(4-Benzylpiperizino)-1-(4-Ethoxyphenyl)-1-Alkyl(Aryl)-2-Phenylpropan-1-OL Dihydrochlorides. Retrieved from [Link]

- de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-595.

- Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

- Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.

- Levin, J. I., et al. (2003). Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(19), 3243-3246.

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

- Khan, I., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073.

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

-

ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-piperazin-1-yl-ethanonehydrochloride. Retrieved from [Link]

-

Chem-Mall. (n.d.). 2-AMINO-1-(4-BENZYL-PIPERAZIN-1-YL)-ETHANONE 2 HCL. Retrieved from [Link]

-

European Patent Office. (n.d.). Patent 2894154 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. Retrieved from [Link]

-

ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

-

MDPI. (2020). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. 2-AMINO-1-(4-BENZYL-PIPERAZIN-1-YL)-ETHANONE 2 HCL|å æçå°H5 [klamar-cn.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. mdpi.com [mdpi.com]

- 18. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 19. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of this compound (CAS No: 361979-30-8). As a derivative of the piperazine scaffold, a privileged structure in medicinal chemistry, this compound serves as a valuable building block and research tool.[1] This document synthesizes available data on its chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it outlines robust, self-validating experimental protocols for its characterization, grounding theoretical knowledge in practical, field-proven methodologies. The objective is to equip researchers with the foundational data and procedural insights necessary for the effective utilization of this compound in drug discovery and development workflows.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a versatile and highly significant heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions allow it to serve as a potent pharmacophore in drugs targeting various biological systems. Piperazine derivatives have demonstrated a broad spectrum of activities, including antibacterial, anticancer, antiviral, and anticonvulsant properties.[1] The compound this compound is a member of this important class, incorporating a benzyl group for lipophilicity and an amino-ethanone moiety that provides a reactive handle for further chemical modification. This guide offers a detailed analysis of its fundamental physical properties to support its application in advanced research.

Chemical Identity and Structural Elucidation

The precise identification and structural understanding of a compound are paramount for its application in research. The key identifiers and structural features of the target molecule are detailed below.

Key Identifiers:

| Identifier | Value | Source |

| Compound Name | This compound | [3] |

| CAS Number | 361979-30-8 | [3] |

| Molecular Formula | C₁₃H₁₉N₃O · 2HCl | [3] |

| Molecular Weight | 306.23 g/mol | [3] |

Chemical Structure:

The structure consists of a central piperazine ring, substituted at the 1-position with an amino-ethanone group and at the 4-position with a benzyl group. The molecule is supplied as a dihydrochloride salt, which significantly enhances its solubility in aqueous and polar solvents—a critical attribute for many biological and chemical applications.[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and application. While specific experimental data for this compound is not widely published, typical properties for similar small molecule dihydrochloride salts are summarized below.

| Property | Description | Rationale / Typical Values |

| Appearance | White to off-white solid. | Small organic hydrochloride salts are typically crystalline or powdered solids. |

| Solubility | Soluble in water and methanol.[2] | The dihydrochloride salt form enhances polarity and promotes solubility in polar protic solvents.[4] |

| Melting Point | Expected to be in the range of 150-300 °C. | Piperazine derivatives often exhibit melting points in this range.[2] The exact value is a key indicator of purity. |

| Storage | Store in a cool, dry place, tightly sealed. | Recommended for hygroscopic and light-sensitive compounds to ensure long-term stability. |

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The characterization of novel piperazine derivatives typically relies on a combination of spectroscopic methods.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework.

-

¹H NMR : Expected signals would include aromatic protons from the benzyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, multiple signals for the eight piperazine ring protons (typically in the 2.5-4.0 ppm range), and signals corresponding to the ethanone backbone.[7]

-

¹³C NMR : Would show distinct signals for the aromatic carbons, the benzylic carbon, the four unique carbons of the piperazine ring, and the carbonyl carbon of the ketone group (typically downfield, ~160-170 ppm).[7]

-

-

Mass Spectrometry (MS) : Used to confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[1] The protonated molecular ion of the free base ([M+H]⁺) would be expected at m/z 248.16.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies the functional groups present in the molecule. Characteristic absorption bands would include C=O stretching for the ketone, N-H bending for the primary amine, C-N stretching for the amines, and aromatic C-H stretching.[6]

-

High-Performance Liquid Chromatography (HPLC) : The primary method for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradants.

Experimental Protocols: A Self-Validating Workflow

The following protocols describe a logical, self-validating workflow for the characterization of this compound. This workflow ensures that each step confirms the findings of the previous one, leading to a high degree of confidence in the final assessment of identity and purity.

Caption: A validated workflow for the characterization of a research chemical.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

-

Preparation of Mobile Phase :

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Causality: TFA acts as an ion-pairing agent to improve peak shape for the basic amine moieties.

-

-

Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in water or a water/methanol mixture. Dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions :

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm (for the benzyl chromophore).

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

-

Data Analysis : Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major peak (>95%).

Protocol: Molecular Weight Verification by LC-MS

-

System Setup : Interface the HPLC system from Protocol 5.1 with an electrospray ionization mass spectrometer (ESI-MS).

-

Method : Use the same chromatographic conditions as the HPLC method. The eluent from the column is directed into the MS source.

-

MS Parameters :

-

Ionization Mode: Positive (ESI+).

-

Causality: The multiple nitrogen atoms in the molecule are readily protonated in the acidic mobile phase, making ESI+ the ideal mode.

-

Scan Range: m/z 100-500.

-

-

Data Analysis : Extract the mass spectrum for the main chromatographic peak. A prominent ion corresponding to the protonated free base ([C₁₃H₁₉N₃O + H]⁺) should be observed at m/z ≈ 248.16.

Conclusion

This compound is a well-defined chemical entity with properties that make it a useful intermediate in synthetic and medicinal chemistry. Its identity is best confirmed through a combination of NMR and mass spectrometry, while its purity is most reliably quantified by HPLC. The dihydrochloride salt form confers favorable solubility for a range of applications. This guide provides the essential physical data and robust analytical frameworks required for the confident and effective use of this compound in a research setting.

References

-

Chiric, N., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Retrieved from [Link]

-

Celik, F., et al. (2021). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. National Institutes of Health (NIH). Retrieved from [Link]

-

Gümüş, M., & Özkan, Y. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Taylor & Francis Online. Retrieved from [Link]

-

Sagar, B. K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research (IJPSR). Retrieved from [Link]

-

Laturwale, S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR). Retrieved from [Link]

-

Clentran. (n.d.). 2-AMINO-1-(4-BENZYL-PIPERAZIN-1-YL)-ETHANONE 2 HCL. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Benzylpiperazin-1-yl)-2-(2,5-diethoxy-4-morpholin-4-ylanilino)ethanone. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Benzylpiperazine (BZP) Compounds

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of benzylpiperazine (BZP) and its analogues. BZP exhibits a complex neuropharmacological profile, primarily acting as a monoamine releasing agent and reuptake inhibitor with a notable preference for the dopamine and norepinephrine systems over serotonin. This action is similar to, though less potent than, classical psychostimulants like amphetamine.[1][2] This document will deconstruct its interactions with monoamine transporters, explore its secondary effects on various serotonin receptor subtypes, and detail the established experimental protocols used to elucidate these mechanisms. The content is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of compounds.

Introduction: The Piperazine Class

N-benzylpiperazine (BZP) is the parent compound of a class of synthetic substances that gained notoriety as recreational drugs, often marketed as "party pills" and substitutes for illicit substances like MDMA ("ecstasy").[3][4][5] Originally synthesized in 1944 as a potential anti-parasitic agent, its stimulant and amphetamine-like properties precluded its therapeutic development but fueled its emergence in recreational markets.[2] Understanding the precise molecular mechanisms of BZP is crucial for both clinical toxicology and the development of novel therapeutics targeting the monoaminergic system. This guide synthesizes current knowledge to present a clear, mechanism-focused overview.

Core Mechanism: A "Messy" Interaction with Monoamine Transporters

The primary mechanism of action for BZP is its function as a substrate for monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][3] This interaction leads to a dual effect: competitive inhibition of neurotransmitter reuptake and, more significantly, transporter-mediated substrate-exchange release, a process that reverses the normal direction of transport. This elevates synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][6][7]

BZP is often described as a "messy drug" due to this multifaceted regulation of synaptic monoamines.[7] Unlike MDMA, which shows a preference for serotonin release, BZP's effects are predominantly dopaminergic and noradrenergic.[6] Studies have shown that its psychostimulant effects are qualitatively similar to dextroamphetamine, although it is approximately 10-20 times less potent.[1][2]

Transporter Selectivity and Potency

The potency of BZP varies across the different monoamine transporters. It is most effective at releasing norepinephrine and dopamine, with a significantly weaker effect on serotonin. This profile explains its predominantly stimulant, rather than empathogenic, effects.

| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) |

| 1-Benzylpiperazine (BZP) | 175 | 62 | 6050 |

| d-amphetamine | 25 | 7 | 1765 |

| d-methamphetamine | 25 | 12 | 736 |

| (Data adapted from Baumann et al., 2004, as cited in Wikipedia)[3] |

This table clearly illustrates BZP's preferential action on NET and DAT compared to SERT. Its DA:NE release ratio is comparable to that of amphetamines, supporting the observation that its subjective effects closely mimic those of classical stimulants.[3]

The Role of Co-Administered Analogues

BZP is frequently combined with other piperazine derivatives, most notably 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[6] This combination is not arbitrary; it produces a synergistic effect that more closely mimics the neurochemical profile of MDMA.[3][8]

-

BZP: Primarily a DA/NE releasing agent.[6]

-

TFMPP: Primarily a serotonin releasing agent and a direct agonist at 5-HT₁ and 5-HT₂ receptor subtypes.[8][9]

When co-administered, the combination results in a broad-spectrum increase in synaptic dopamine and serotonin, an effect that neither compound achieves alone.[8][10]

Secondary Mechanisms: Serotonin Receptor Agonism

Beyond its primary action on transporters, BZP also functions as a non-selective agonist at a variety of serotonin receptors.[3] This direct interaction with postsynaptic receptors contributes to its complex pharmacological profile and side effects.

-

5-HT₂A Receptor Agonism: May contribute to mild hallucinogenic effects reported at high doses.[3]

-

5-HT₂B Receptor Interaction: Partial agonism or antagonism at this receptor, which is densely expressed in the gastrointestinal tract, may be responsible for peripheral side effects.[3]

-

5-HT₃ Receptor Interaction: Binding to this receptor is implicated in the common side effect of headaches.[3]

Other arylpiperazines, such as m-chlorophenylpiperazine (mCPP), a metabolite of some antidepressants and a recreational drug itself, display a broad and potent agonism across 5-HT₁ and 5-HT₂ receptor subtypes, further highlighting the importance of direct receptor interactions for this class of compounds.[11]

Visualizing the Mechanism

To fully appreciate the molecular interactions, diagrams are essential. The following visualizations depict the core mechanism of BZP at the synapse and the workflow for a key experimental technique used in its study.

Diagram 1: BZP's Action at the Dopaminergic Synapse

Caption: BZP interacts with DAT, causing a reversal of transport and increasing synaptic dopamine.

Methodologies for Mechanistic Elucidation

The mechanisms described above have been delineated through a combination of in vitro and in vivo experimental techniques. Understanding these protocols is key to appreciating the evidence supporting the current model of BZP action.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[12][13] These experiments quantify how strongly BZP and its analogues bind to DAT, NET, and SERT, providing the foundational data for understanding their selectivity.

Core Principle: A radiolabeled ligand with known high affinity for the target (e.g., [³H]WIN 35,428 for DAT) is incubated with a preparation of tissue or cells expressing the target (e.g., rat striatal membranes). The unlabeled test compound (BZP) is added at increasing concentrations to compete for binding with the radioligand. The concentration of BZP that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.[13][14]

Step-by-Step Protocol: Competitive Binding Assay

-

Membrane Preparation:

-

Harvest tissue rich in the target transporter (e.g., rat striatum for DAT).

-

Homogenize the tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an assay buffer to a known protein concentration, determined via an assay like the Bradford or BCA method.[14]

-

-

Assay Incubation:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known competitor (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.

-

Competition Binding: Membrane preparation + radioligand + serial dilutions of the test compound (BZP).

-

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[15]

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes.[14]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[14]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

-

In Vivo Microdialysis

While binding assays reveal affinity, in vivo microdialysis measures the real-time effect of a compound on neurotransmitter concentrations in the brains of freely moving animals.[16] This technique provides direct evidence of neurotransmitter release.

Core Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region (e.g., the nucleus accumbens).[16] The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is collected and analyzed, typically via HPLC with electrochemical detection.

Diagram 2: Experimental Workflow for In Vivo Microdialysis

Caption: A flowchart of the key steps involved in an in vivo microdialysis experiment.

Conclusion and Future Directions

The mechanism of action of benzylpiperazine is characterized by a dual function as a monoamine reuptake inhibitor and releasing agent, with a pharmacological profile that closely resembles amphetamine.[1][2][3] Its primary impact is on the dopamine and norepinephrine systems, while its interaction with the serotonin system is significantly weaker unless combined with serotonergic analogues like TFMPP.[3][6][9] Secondary actions as a direct agonist on various 5-HT receptors add another layer of complexity to its effects.[3] The methodologies of radioligand binding and in vivo microdialysis have been instrumental in building this detailed mechanistic picture. Future research should focus on the downstream signaling cascades activated by BZP's receptor interactions and further investigate the structure-activity relationships within the broader piperazine class to inform both public health initiatives and therapeutic drug design.

References

-

Title: Benzylpiperazine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository Source: World Health Organization URL: [Link]

-

Title: The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine Source: PubMed URL: [Link]

-

Title: Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice Source: PubMed URL: [Link]

-

Title: Benzylpiperazine: "A messy drug" Source: PubMed URL: [Link]

-

Title: Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice Source: ResearchGate URL: [Link]

-

Title: Trifluoromethylphenylpiperazine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors Source: PubMed URL: [Link]

-

Title: N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) Source: DEA Diversion Control Division URL: [Link]

-

Title: Benzylpiperazine: a drug of abuse? Source: PubMed URL: [Link]

-

Title: Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors Source: PubMed Central URL: [Link]

-

Title: Piperazines - Release Source: Release.org.uk URL: [Link]

-

Title: A Review on Benzylpiperazine and Trifluoromethylphenypiperazine: Origins, Effects, Prevalence and Legal Status Source: Semantic Scholar URL: [Link]

-

Title: (PDF) Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors Source: ResearchGate URL: [Link]

-

Title: Trifluoromethylphenylpiperazine - chemeurope.com Source: Chemeurope.com URL: [Link]

-

Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

-

Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

-

Title: In vivo microdialysis evidence for transient dopamine release by benzazepines in rat striatum Source: PubMed URL: [Link]

-

Title: mCPP - PsychonautWiki Source: PsychonautWiki URL: [Link]

-

Title: Exploratory hypoactivity induced by m-trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (m-CPP) Source: Erowid URL: [Link]

-

Title: N-benzylpiperazine has characteristics of a drug of abuse Source: Semantic Scholar URL: [Link]

-

Title: In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain Source: PubMed URL: [Link]

Sources

- 1. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] A Review on Benzylpiperazine and Trifluoromethylphenypiperazine: Origins, Effects, Prevalence and Legal Status | Semantic Scholar [semanticscholar.org]

- 6. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazines | Release [release.org.uk]

- 9. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. psychonautwiki.org [psychonautwiki.org]

- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Biological Activity of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone

Introduction: Unveiling the Potential of a Novel Benzylpiperazine Derivative

In the landscape of modern drug discovery, the piperazine scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. Its unique physicochemical properties and versatile synthetic accessibility have made it a privileged structure in the design of agents targeting the central nervous system (CNS). This guide focuses on the compound 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, a molecule that, while not extensively studied, holds considerable therapeutic promise based on the well-documented bioactivities of its core structural motifs: the benzylpiperazine and aminoethanone moieties.

The benzylpiperazine (BZP) core is notoriously psychoactive, with the parent compound exhibiting stimulant properties akin to amphetamine through its interaction with dopaminergic and serotonergic pathways.[1][2] However, strategic substitutions on the piperazine ring have been shown to dramatically modulate this activity, leading to compounds with high affinity and selectivity for other CNS targets, including the intriguing sigma-1 (σ1) receptor.[3][4][5] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

This technical guide will provide a comprehensive, predictive analysis of the biological activities of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone. As a Senior Application Scientist, the insights presented herein are synthesized from a thorough review of the literature on structurally related compounds, with a focus on providing a logical framework for its potential therapeutic applications and a clear roadmap for its experimental validation. We will delve into its probable synthesis, its predicted interactions with key CNS targets, and detailed protocols for its biological evaluation.

PART 1: Synthesis and Characterization

A plausible synthetic route for 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride is proposed based on established methodologies for similar piperazine derivatives. The synthesis would likely commence with the reaction of 1-benzylpiperazine with a protected 2-haloacetyl halide, followed by deprotection to yield the final product.

Caption: Proposed synthetic workflow for this compound.

PART 2: Predicted Biological Profile and Therapeutic Potential

Based on a comprehensive analysis of structurally analogous compounds, we can construct a predictive biological profile for 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, highlighting its most probable molecular targets and therapeutic applications.

Sigma-1 (σ1) Receptor Antagonism and Analgesic Potential

A compelling body of evidence suggests that the benzylpiperazine scaffold is a privileged structure for high-affinity σ1 receptor ligands.[3][4][5][6] Numerous studies have demonstrated that benzylpiperazine derivatives can be potent and selective σ1 receptor antagonists.[4] This interaction is of significant therapeutic interest, as σ1 receptor antagonists have shown considerable promise in preclinical models of neuropathic and inflammatory pain.[5] The σ1 receptor, located at the endoplasmic reticulum-mitochondrion interface, modulates a number of signaling pathways, including calcium signaling and ion channel function, which are crucial in the pathophysiology of pain.

Antagonism of the σ1 receptor by a ligand like 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone could potentially lead to a reduction in neuronal hyperexcitability and neuroinflammation, key drivers of chronic pain states.

Caption: Predicted mechanism of analgesia via σ1 receptor antagonism.

Serotonergic and Dopaminergic Receptor Modulation

The broader class of piperazine derivatives is well-known for its interaction with a variety of neurotransmitter receptors.[7] Specifically, arylpiperazines have been extensively studied as ligands for serotonin (5-HT) receptors, including the 5-HT1A, 5-HT2A, and 5-HT3 subtypes.[8][9][10][11] The nature of this interaction (agonist or antagonist) and the selectivity profile are highly dependent on the specific substitutions on the piperazine and aryl rings. Given the structural similarities to known serotonergic agents, it is highly probable that 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone will exhibit affinity for one or more 5-HT receptor subtypes. This could translate to a range of potential applications in psychiatric disorders such as depression and anxiety.[11]

Furthermore, the parent compound, benzylpiperazine, is known to increase the release of dopamine and serotonin, contributing to its stimulant effects.[12] While the addition of the aminoethanone group may alter this profile, the potential for interaction with the dopamine transporter (DAT) and serotonin transporter (SERT) should be investigated.

PART 3: Proposed Experimental Workflows for Biological Validation

To empirically determine the biological activity of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, a systematic, multi-tiered screening approach is recommended.

In Vitro Assays: Target Engagement and Selectivity

The initial phase of biological evaluation should focus on confirming the predicted interactions with key molecular targets using in vitro binding assays.

Experimental Protocol: Radioligand Binding Assay for σ1 Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of the test compound for the human σ1 receptor.

-

Materials:

-

Membrane preparations from cells expressing recombinant human σ1 receptors.

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Scintillation vials and cocktail.

-

Microplate harvester and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~1-2 nM), and 50 µL of the test compound dilution.

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of haloperidol solution.

-

Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes) with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Similar radioligand binding assays should be conducted for a panel of other relevant receptors and transporters, including σ2, 5-HT receptor subtypes (5-HT1A, 5-HT2A, etc.), and the dopamine transporter (DAT).

In Vivo Models: Assessing Therapeutic Potential

Following in vitro characterization, promising compounds should be advanced to in vivo models to assess their physiological effects and potential therapeutic efficacy.

Experimental Protocol: Formalin-Induced Inflammatory Pain Model in Mice

-

Objective: To evaluate the antinociceptive effects of the test compound in a model of inflammatory pain.[5]

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Materials:

-

Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

-

Formalin solution (5% in saline).

-

Observation chambers with mirrors for unobstructed viewing of the paws.

-

-

Procedure:

-

Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) at various doses.

-

After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

-

Immediately return the mouse to the observation chamber and record the total time spent licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

-

-

Data Analysis:

-

Compare the paw licking/biting time between the vehicle-treated and compound-treated groups for both phases.

-

Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in licking/biting time in the late phase is indicative of an analgesic effect.

-

PART 4: Data Summary and Interpretation

The following table summarizes the predicted biological activities of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone and the corresponding assays for their validation.

| Predicted Biological Activity | Molecular Target(s) | In Vitro Assay | In Vivo Model | Potential Therapeutic Application |

| Analgesia | σ1 Receptor (Antagonist) | Radioligand Binding Assay ([³H]-(+)-pentazocine) | Formalin-Induced Pain, Chronic Constriction Injury (CCI) | Neuropathic Pain, Inflammatory Pain |

| CNS Stimulation | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Radioligand Binding Assay (e.g., [³H]WIN 35,428 for DAT), Neurotransmitter Uptake Assays | Locomotor Activity, Conditioned Place Preference | Attention Deficit Hyperactivity Disorder (ADHD) - less likely due to potential for abuse |

| Anxiolytic/Antidepressant | 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) | Radioligand Binding Assays for 5-HT receptor subtypes | Elevated Plus Maze, Forced Swim Test | Anxiety Disorders, Major Depressive Disorder |

Conclusion and Future Directions

2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone is a compound of significant interest for drug discovery, primarily due to the established pharmacology of its benzylpiperazine core. The predictive analysis presented in this guide strongly suggests that this molecule is a promising candidate for development as a σ1 receptor antagonist for the treatment of chronic pain. Furthermore, its potential interactions with serotonergic and dopaminergic systems warrant a thorough investigation to fully elucidate its CNS activity profile and explore its potential in treating psychiatric disorders.

The experimental workflows detailed herein provide a clear and logical path forward for the biological characterization of this compound. Should initial in vitro and in vivo studies yield positive results, further research should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The journey from a predictive profile to a validated therapeutic candidate is a rigorous one, but for a molecule with the structural pedigree of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone, it is a journey with considerable potential.

References

-

Intagliata, S., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Link]

-

García-López, M. T., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003-2012. [Link]

-

Bonanno, F., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. [Link]

-

Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry, 32(9), 2123-8. [Link]

-

Xu, M., et al. (2015). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. [Link]

-

Singh, S., & Kumar, S. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1349-1361. [Link]

-

Kowal, A., et al. (2000). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(1), 35-41. [Link]

-

Astudillo, A., et al. (2010). Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 53(16), 6036-47. [Link]

-

Wikipedia. Benzylpiperazine. [Link]

-

Pytka, K., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1345. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2296001. [Link]

-

Arancibia-Galvez, J. A., et al. (2018). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

-

Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 99(5-6), 268-274. [Link]

Sources

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone dihydrochloride is a piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine ring is a common scaffold in many clinically used drugs, valued for its ability to improve the physicochemical properties of a molecule, thereby enhancing its biological activity. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent. Solubility fundamentally influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its bioavailability and therapeutic efficacy.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and detailed methodologies to accurately assess the solubility of this and similar compounds.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 361979-30-8 | |

| Molecular Formula | C₁₃H₁₉N₃O · 2HCl | |

| Molecular Weight | 306.23 g/mol |

The presence of the dihydrochloride salt form is a deliberate chemical modification aimed at enhancing the aqueous solubility of the parent compound.[1][2] The two basic nitrogen atoms of the piperazine ring are protonated, leading to a more polar, ionized molecule that is more readily solvated by polar solvents like water.

Theoretical Framework of Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a given solvent at a specific temperature to form a saturated solution in equilibrium with the undissolved solid. For ionizable compounds such as this compound, several factors significantly influence this equilibrium.

The Critical Role of pH

The piperazine moiety in the compound is basic, meaning its ionization state, and therefore its solubility, is highly dependent on the pH of the solution.[1][3] At lower pH values, the nitrogen atoms of the piperazine ring are protonated, leading to the formation of a more soluble cationic species. Conversely, as the pH increases, the piperazine nitrogens will be deprotonated, leading to a less polar, free base form which is generally less soluble in aqueous media. A comprehensive understanding of the pH-solubility profile is therefore essential for predicting the compound's behavior in different physiological environments, such as the gastrointestinal tract.

The Influence of Temperature

The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes dissolving in a liquid solvent, the process is endothermic, meaning it absorbs heat from the surroundings.[4][5] In such cases, increasing the temperature will increase the solubility, in accordance with Le Chatelier's principle.[4] For salts like the one , it is generally expected that solubility in water will increase with rising temperature.[6][7]

Experimental Determination of Solubility: A Validated Approach

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[8] This method is widely accepted for its reliability and is recommended by regulatory bodies.

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

The Neuropharmacological Profile of Benzylpiperazine Derivatives: A Technical Guide for Researchers

Introduction: A Duality of Purpose

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have given rise to a wide array of therapeutic agents, including antipsychotic, antidepressant, and anxiolytic drugs.[1][3][4] However, a specific class, the N-benzylpiperazines (BZP), occupies a unique and complex space in neuropharmacology. Initially explored for potential antidepressant and anthelmintic applications, BZP and its analogs were largely abandoned for therapeutic use due to their stimulant properties and abuse potential, which mimic the effects of controlled substances like amphetamine and MDMA.[4][5][6][7][8]